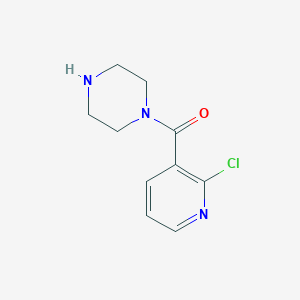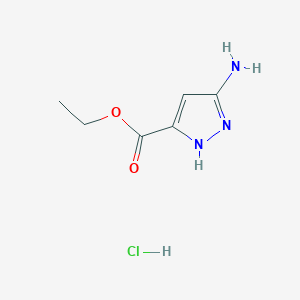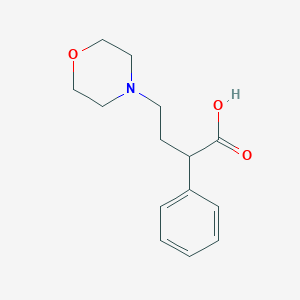
4-吗啉-4-基-2-苯基丁酸
描述
4-Morpholin-4-YL-2-phenyl-butyric acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring attached to a phenyl-butyric acid backbone. It is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
4-Morpholin-4-YL-2-phenyl-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
Target of Action
Morpholine derivatives have been found to bind with high affinity to multiple receptors , and phenyl groups are often involved in π-π stacking interactions with aromatic amino acids in the binding sites of proteins.
Biochemical Pathways
Compounds containing morpholine and phenyl groups have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a wide range of effects depending on the specific targets it interacts with .
Action Environment
The action of “4-Morpholin-4-YL-2-phenyl-butyric acid” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The morpholine ring, for example, has a pKa of around 8.3, meaning it can accept a proton and become positively charged under acidic conditions .
生化分析
Biochemical Properties
4-Morpholin-4-YL-2-phenyl-butyric acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with thiol proteases, which are involved in intracellular protein degradation and turnover . These interactions are crucial as they can affect the stability and function of proteins within the cell.
Cellular Effects
The effects of 4-Morpholin-4-YL-2-phenyl-butyric acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, thereby altering the cellular response to external stimuli . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 4-Morpholin-4-YL-2-phenyl-butyric acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with thiol proteases can inhibit their activity, resulting in altered protein degradation pathways . These molecular interactions are critical for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Morpholin-4-YL-2-phenyl-butyric acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 4-Morpholin-4-YL-2-phenyl-butyric acid vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
4-Morpholin-4-YL-2-phenyl-butyric acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism . The compound’s role in metabolic pathways is essential for understanding its broader impact on cellular function.
Transport and Distribution
Within cells and tissues, 4-Morpholin-4-YL-2-phenyl-butyric acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution is critical for its activity and function, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 4-Morpholin-4-YL-2-phenyl-butyric acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-YL-2-phenyl-butyric acid typically involves the reaction of morpholine with phenyl-butyric acid derivatives under controlled conditions. One common method includes the use of a coupling reaction where morpholine is reacted with a halogenated phenyl-butyric acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 4-Morpholin-4-YL-2-phenyl-butyric acid often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the purity of the final product .
化学反应分析
Types of Reactions
4-Morpholin-4-YL-2-phenyl-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the morpholine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
相似化合物的比较
Similar Compounds
4-Morpholin-4-YL-piperidine-1-carboxylic acid: Shares a similar morpholine ring structure but differs in the backbone.
4-Morpholin-4-YL-2-phenyl-butanol: Similar structure but with an alcohol group instead of a carboxylic acid.
4-Morpholin-4-YL-2-phenyl-butanal: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
4-Morpholin-4-YL-2-phenyl-butyric acid is unique due to its specific combination of a morpholine ring and a phenyl-butyric acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
4-morpholin-4-yl-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)13(12-4-2-1-3-5-12)6-7-15-8-10-18-11-9-15/h1-5,13H,6-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZMZIVJODDPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697156 | |
| Record name | 4-(Morpholin-4-yl)-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858712-33-1 | |
| Record name | 4-(Morpholin-4-yl)-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


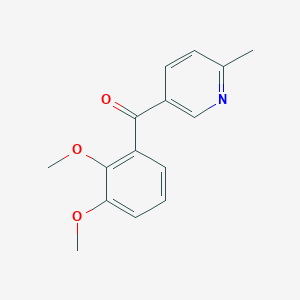
![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
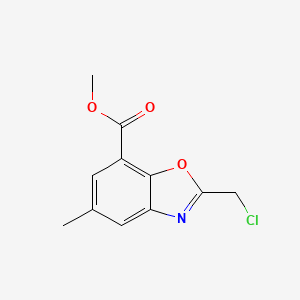
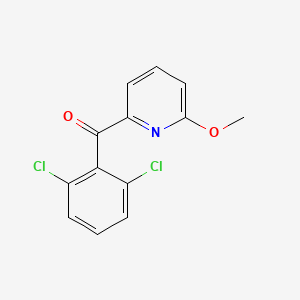
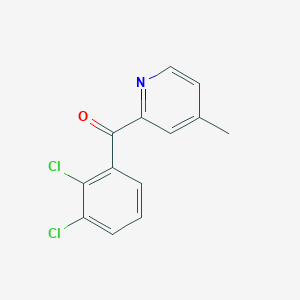



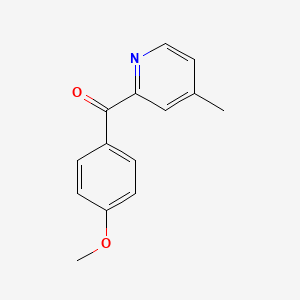
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)


